(2S,4R)-1-((S)-2-(2-(2-(4-(4-((2-Chlorobenzyl)amino)-7H-pyrrolo[2,3-d]pyrimidin-6-yl)phenoxy)ethoxy)acetamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide
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Overview
Description
The compound (2S,4R)-1-((S)-2-(2-(2-(4-(4-((2-Chlorobenzyl)amino)-7H-pyrrolo[2,3-d]pyrimidin-6-yl)phenoxy)ethoxy)acetamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide is a complex organic molecule with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as amines, ethers, and amides, making it a versatile candidate for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of the core pyrrolidine structure, followed by the introduction of various substituents through a series of chemical reactions. Key steps may include:
Formation of the Pyrrolidine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Chlorobenzyl Group: This step may involve nucleophilic substitution reactions.
Attachment of the Pyrrolo[2,3-d]pyrimidin-6-yl Group: This can be done through coupling reactions using palladium catalysts.
Addition of the Phenoxyethoxy Group: This step may involve etherification reactions.
Final Assembly: The final steps involve the coupling of the various fragments under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The amide groups can be reduced to amines.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the amide groups would produce primary or secondary amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving its target pathways.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets with high specificity, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2S,4R)-1-((S)-2-(2-(2-(4-(4-((2-Chlorobenzyl)amino)-7H-pyrrolo[2,3-d]pyrimidin-6-yl)phenoxy)ethoxy)acetamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide
- This compound
Uniqueness
The uniqueness of this compound lies in its specific structure, which allows it to interact with its molecular targets in a distinct manner compared to other similar compounds. This unique interaction can lead to different biological effects, making it a valuable candidate for further research and development.
Properties
Molecular Formula |
C45H49ClN8O6S |
---|---|
Molecular Weight |
865.4 g/mol |
IUPAC Name |
(2S,4R)-1-[(2S)-2-[[2-[2-[4-[4-[(2-chlorophenyl)methylamino]-7H-pyrrolo[2,3-d]pyrimidin-6-yl]phenoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C45H49ClN8O6S/c1-27-39(61-26-51-27)30-11-9-28(10-12-30)21-48-43(57)37-19-32(55)23-54(37)44(58)40(45(2,3)4)53-38(56)24-59-17-18-60-33-15-13-29(14-16-33)36-20-34-41(49-25-50-42(34)52-36)47-22-31-7-5-6-8-35(31)46/h5-16,20,25-26,32,37,40,55H,17-19,21-24H2,1-4H3,(H,48,57)(H,53,56)(H2,47,49,50,52)/t32-,37+,40-/m1/s1 |
InChI Key |
UHUJRIZQVGEIRW-RMAYVQDESA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOC4=CC=C(C=C4)C5=CC6=C(N5)N=CN=C6NCC7=CC=CC=C7Cl)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOC4=CC=C(C=C4)C5=CC6=C(N5)N=CN=C6NCC7=CC=CC=C7Cl)O |
Origin of Product |
United States |
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